molecular formula C20H26N4O4S B3702372 2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide

2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B3702372
M. Wt: 418.5 g/mol
InChI Key: YXMQMSHELWJDLA-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core, substituted with an ethoxyphenyl sulfonylamino group and a methylpiperazinyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 4-ethoxyaniline with sulfonyl chloride to form 4-ethoxyphenylsulfonamide. This intermediate is then coupled with 4-methylpiperazine and benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group or other substituents are replaced by different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The precise pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar aromatic structure but differs in functional groups and overall reactivity.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another aromatic compound with sulfonic acid groups, used for different applications due to its distinct chemical properties.

Uniqueness

2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide stands out due to its combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as drug development and biochemical research.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-3-28-16-8-10-17(11-9-16)29(26,27)22-19-7-5-4-6-18(19)20(25)21-24-14-12-23(2)13-15-24/h4-11,22H,3,12-15H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMQMSHELWJDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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